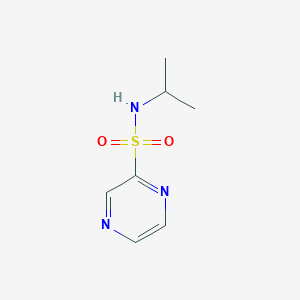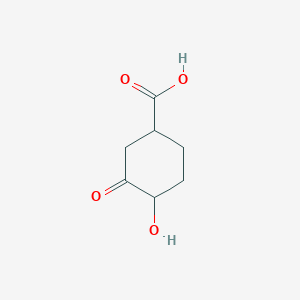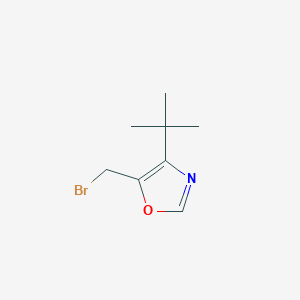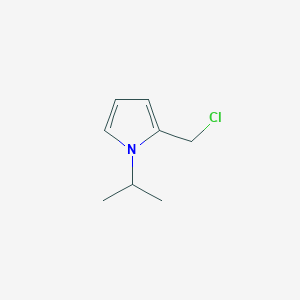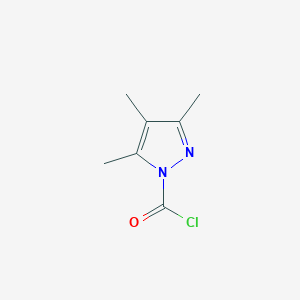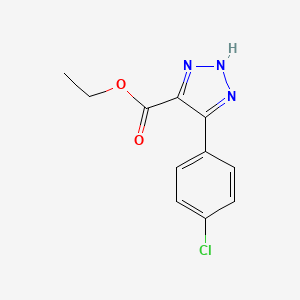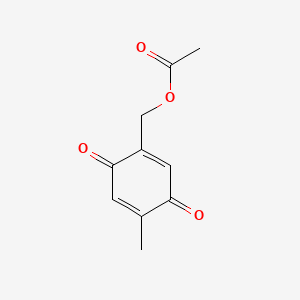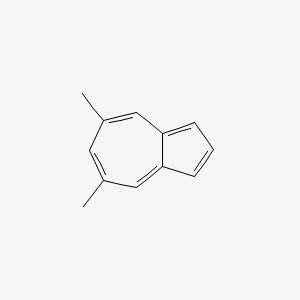
Azulene, 5,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 5,7-dimethyl- is an aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene exhibits a striking blue hue due to its unique electronic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azulene, 5,7-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, 2H-cyclohepta[b]furan-2-ones can be used as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for Azulene, 5,7-dimethyl- are not extensively documented, the general principles of azulene synthesis can be applied. Industrial production would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 5,7-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene derivatives can undergo electrophilic substitution reactions.
Cycloaddition: Azulenequinones can participate in thermal cycloaddition reactions with cyclic 4π systems, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, and silyl enol ethers. Reaction conditions often involve specific catalysts and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cycloadducts, while electrophilic substitution can introduce different substituents onto the azulene ring .
Wissenschaftliche Forschungsanwendungen
Azulene, 5,7-dimethyl- and its derivatives have found applications in several scientific fields:
Wirkmechanismus
The mechanism of action of azulene derivatives involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives may exert their effects through photodynamic mechanisms, relying on light activation to produce reactive oxygen species that can target microbial cells .
Vergleich Mit ähnlichen Verbindungen
Azulene, 5,7-dimethyl- can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene skeleton but differ in their substituents and specific properties . For instance:
Guaiazulene: Known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil and used for its soothing effects.
These derivatives highlight the versatility of the azulene structure and its potential for various applications.
Eigenschaften
CAS-Nummer |
56594-76-4 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5,7-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-10(2)8-12-5-3-4-11(12)7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
UOMIRMOUTXPRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC=CC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


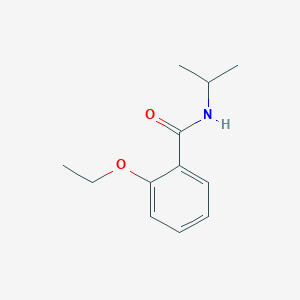
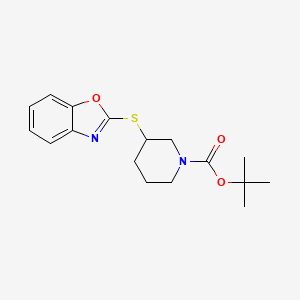

![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
